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molecular formula C9H7NO2 B1437440 4-(Oxazol-2-yl)phenol CAS No. 68535-56-8

4-(Oxazol-2-yl)phenol

Cat. No. B1437440
M. Wt: 161.16 g/mol
InChI Key: STJNWMLZBDCDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402684B2

Procedure details

The title compound (0.52 g, 95%) was prepared from the product of step 1 (0.6 g, 3.4 mmol) and boron tribromide (1M in methylene chloride, 10.3 ml, 10.3 mmol) using the procedure of Example 146, step 2; 1HNMR (400 MHz, DMSO-d6) δ 8.1 (s, 1H), 7.81 (d, J=8.8 Hz, 2H), 7.30 (s, 1H), 6.92 (d, J=9.2 Hz, 2H), MS (APCI+) 162 (M+1, 100);
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][CH:11]=[CH:12][N:13]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>>[O:10]1[CH:11]=[CH:12][N:13]=[C:9]1[C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1OC=CN1
Name
Quantity
10.3 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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